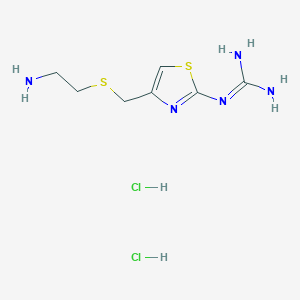
Tosyl-d4-urethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tosyl-d4-urethane typically involves the reaction of tosyl chloride with ethyl carbamate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the ethyl carbamate attacks the sulfonyl chloride group of tosyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tosyl-d4-urethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and ethyl carbamate.
Reduction: this compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acid and ethyl carbamate.
Reduction: Corresponding amine.
Applications De Recherche Scientifique
Tosyl-d4-urethane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical reagent for labeling and modifying proteins.
Pharmaceutical Synthesis: Intermediate in the synthesis of hypoglycemic agents like Gliclazide-d4.
Chemical Probes: Utilized in ligand-directed tosyl chemistry for in situ native protein labeling and engineering in living systems.
Biomedical Research: Employed in the development of semisynthetic proteins for analysis and imaging of intracellular biological processes.
Mécanisme D'action
The mechanism of action of Tosyl-d4-urethane involves its role as an intermediate in various chemical reactions. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it is used to modify proteins and other biomolecules through ligand-directed tosyl chemistry, allowing for specific labeling and engineering of native proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tosyl-D-Proline: Another tosylated compound used in proteomics and biochemical research.
Toluenesulphonylmethyl isocyanide (TOSMIC): A versatile synthon used in organic synthesis for the formation of heterocycles.
Uniqueness
Tosyl-d4-urethane is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This property allows for more precise tracking and analysis in various research applications, especially in the field of proteomics .
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
ethyl N-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)/i4D,5D,6D,7D |
Clé InChI |
DFWQXANLGSXMKF-UGWFXTGHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)OCC)[2H] |
SMILES canonique |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


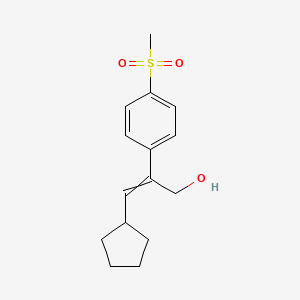
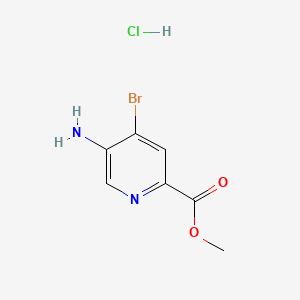
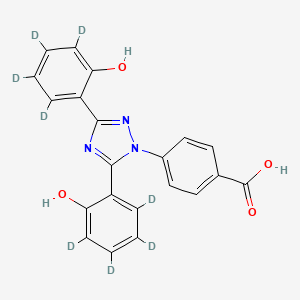
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
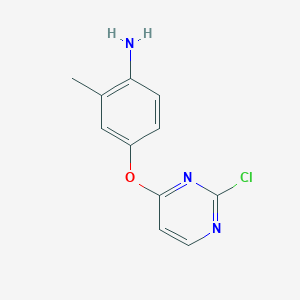
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
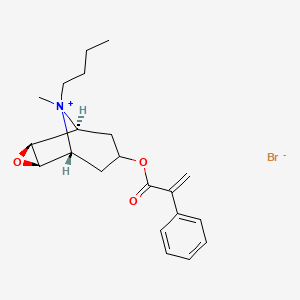

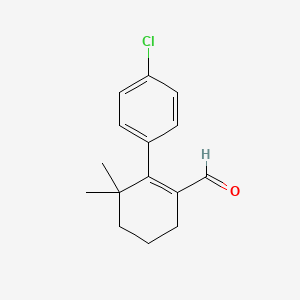
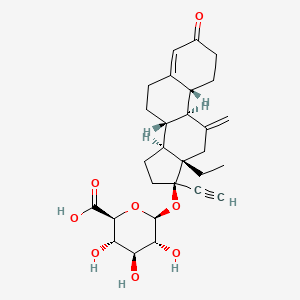
![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
